4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a carbon atom. This compound is notable for its unique structure, which includes an oxetane ring and a dioxaborolane moiety. It is used in various chemical reactions and has applications in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of an oxetane derivative with a boronic acid or boronate ester. One common method includes the following steps:
Starting Materials: Oxetane derivative and boronic acid or boronate ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Procedure: The oxetane derivative is added to a solution of the boronic acid or boronate ester in THF, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of new materials, including polymers and nanomaterials.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boron atom can coordinate with nucleophiles, facilitating various chemical transformations. The oxetane ring can also participate in ring-opening reactions, leading to the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(vinylmethyl)-1,3,2-dioxaborolane: Similar structure but with a vinyl group instead of an oxetane ring.
4,4,5,5-Tetramethyl-2-(ethynylmethyl)-1,3,2-dioxaborolane: Contains an ethynyl group instead of an oxetane ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This unique structure makes it valuable in specific applications where the oxetane ring’s properties are advantageous.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h5H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWDQIIXPVPQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246658-69-3 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-[(oxetan-3-ylidene)methyl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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